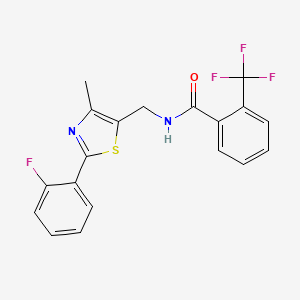
N-(3-chloro-4-fluorophenyl)-6-ethoxypyridazine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(3-chloro-4-fluorophenyl)-6-ethoxypyridazine-3-carboxamide” is a chemical compound that belongs to the class of organic compounds known as anilides. These are organic heterocyclic compounds derived from oxoacids (carboxylic acids, phosphonic acids, sulfonic acids, etc.) in which the oxygen atom from the oxo group is replaced by an aryl group .
Molecular Structure Analysis
The molecular structure of this compound would likely consist of a pyridazine ring substituted with an ethoxy group and a carboxamide group, and a phenyl ring substituted with chlorine and fluorine atoms. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its specific structure. Factors like the presence of polar and nonpolar groups, the size and shape of the molecule, and the specific arrangement of its atoms would all influence its properties .科学的研究の応用
Discovery and Synthesis
Research has led to the development of related compounds, with studies detailing the synthesis processes and structural analysis. For instance, a novel methodology for the synthesis of N-substituted-6-alkoxypteridin-4-amine, showcasing a seven-step synthesis process with total yields ranging from 35.4 to 41%, was developed. This methodology provides a foundation for the synthesis of derivatives, including N-(3-chloro-4-fluorophenyl)-6-ethoxypyridazine-3-carboxamide, by focusing on heterocyclization, alkoxylation, chlorination, and nucleophilic substitution steps (Duan et al., 2012).
Antimicrobial Applications
A series of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives, including structures related to this compound, were synthesized and subjected to computational pharmacokinetic studies. These studies predicted the molecular properties and evaluated the compounds for antimicrobial activities. Among these derivatives, specific compounds showed promising antibacterial and antifungal activities, underscoring the potential of this compound related structures in antimicrobial research (Ahsan et al., 2016).
Structural Analysis and Design
Structural analysis and design studies have contributed to understanding the interactions and properties of this compound related compounds. For example, solvent-free synthesis methods have been employed to create derivatives, highlighting the efficiency and environmental benefits of such approaches. The spectral linearity studies of these compounds provide insights into their structural characteristics and the effects of substituent groups on their properties (Thirunarayanan & Sekar, 2013).
将来の方向性
作用機序
Target of Action
The primary target of N-(3-chloro-4-fluorophenyl)-6-ethoxypyridazine-3-carboxamide is the epidermal growth factor receptor (EGFR) tyrosine kinase . EGFR is a cell surface receptor that is often overexpressed in certain human carcinoma cells, such as lung and breast cancer cells .
Mode of Action
This compound acts as an inhibitor of the EGFR tyrosine kinase . It binds to the adenosine triphosphate (ATP)-binding site of the enzyme, thereby inhibiting the intracellular phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors .
Biochemical Pathways
The inhibition of EGFR tyrosine kinase affects several downstream biochemical pathways. It leads to a decrease in the activation of mitogen-activated protein kinases and Akt, which are involved in cell proliferation and survival . This results in the inhibition of cell growth and induction of apoptosis .
Pharmacokinetics
Similar compounds have been shown to have suitable in vivo pharmacokinetic properties in preclinical safety species .
Result of Action
The result of the action of this compound is the induction of apoptosis in cancer cells . This is achieved through the activation of the intrinsic apoptotic pathway, as indicated by the activation of caspase-9 and the executioner caspases-3 and 7 . It also leads to nuclear fragmentation and an increase in the levels of reactive oxygen species (ROS) .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the stability of the compound . Additionally, the presence of other substances in the environment, such as other drugs or chemicals, can potentially interact with the compound and alter its efficacy .
特性
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-6-ethoxypyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFN3O2/c1-2-20-12-6-5-11(17-18-12)13(19)16-8-3-4-10(15)9(14)7-8/h3-7H,2H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDLMXLKECMMEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

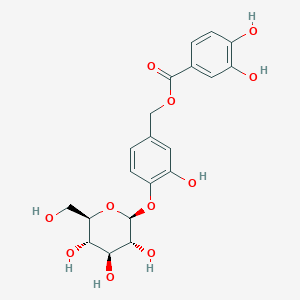
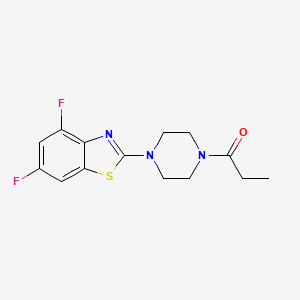
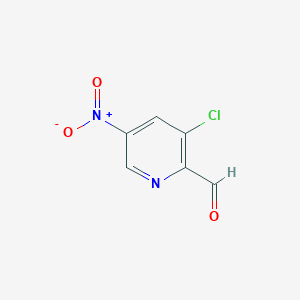
![[1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine](/img/structure/B2809932.png)
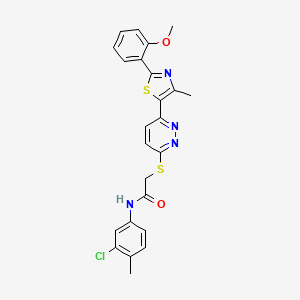
![6-Hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one](/img/structure/B2809937.png)
![2-ethyl-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2809938.png)

![3-amino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2809941.png)
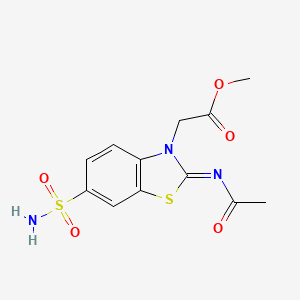
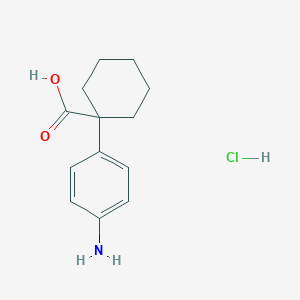
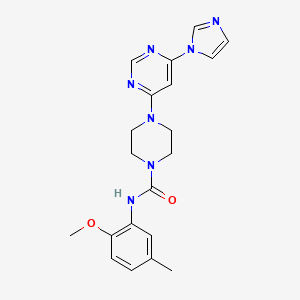
![2-Bromo-N-[4-(trifluoromethyl)benzyl]propanamide](/img/structure/B2809948.png)
